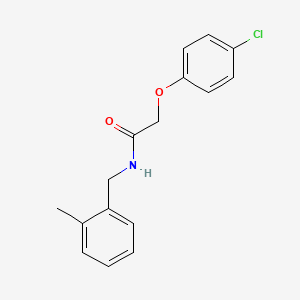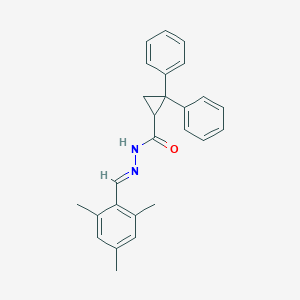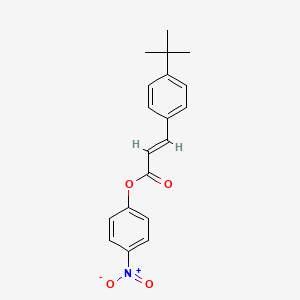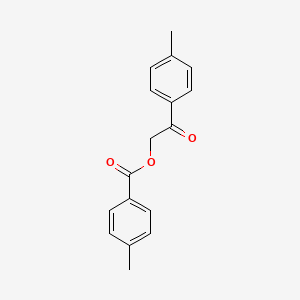
8-(2-aminophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-aminophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as APTD, is a synthetic compound that has been widely used in scientific research. It belongs to the class of purine derivatives and has a molecular weight of 314.32 g/mol. APTD has been found to have various biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
APTD exerts its effects by binding to the purinergic receptors and blocking their activation by purine nucleotides. This leads to a decrease in the release of neurotransmitters and a reduction in the excitability of neurons. APTD has also been found to inhibit the activity of voltage-gated calcium channels, which further contributes to its inhibitory effects.
Biochemical and Physiological Effects:
APTD has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of glutamate and GABA, which are important neurotransmitters in the central nervous system. This leads to a reduction in neuronal excitability and can have therapeutic implications in conditions such as epilepsy and chronic pain. APTD has also been found to inhibit platelet aggregation and reduce blood pressure.
実験室実験の利点と制限
APTD has several advantages as a tool for studying purinergic receptors. It is a potent antagonist of the P2X1 and P2X3 receptors, making it a valuable tool for studying their function. APTD is also relatively stable and can be stored for long periods of time without degradation. However, APTD has some limitations as well. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, APTD has a relatively short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research involving APTD. One area of interest is the development of more potent and selective purinergic receptor antagonists. This could lead to the development of new therapeutics for conditions such as chronic pain and epilepsy. Another area of interest is the role of purinergic receptors in cancer. APTD has been shown to inhibit the proliferation of cancer cells, and further research in this area could lead to the development of new cancer therapies. Finally, research is needed to better understand the mechanism of action of APTD and its effects on other biological processes.
合成法
APTD can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-aminophenol with acetic anhydride to produce 2-acetamidophenol. This compound is then reacted with 3,7-dimethylxanthine in the presence of sodium hydride to produce APTD. The overall yield of this process is around 50%.
科学的研究の応用
APTD has been extensively used in scientific research as a tool to study the role of purinergic receptors in various biological processes. Purinergic receptors are a class of receptors that are activated by purine nucleotides such as ATP and ADP. APTD has been found to be a potent antagonist of the P2X1 and P2X3 purinergic receptors. It has also been shown to inhibit the release of neurotransmitters such as glutamate and GABA.
特性
IUPAC Name |
8-(2-aminophenoxy)-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-17-10-11(18(2)14(21)19(3)12(10)20)16-13(17)22-9-7-5-4-6-8(9)15/h4-7H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYXWAVJYGUPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=CC=C3N)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196599 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5692939.png)


![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)


![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)

![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)

